N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of chloro, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide typically involves a multi-step process:
Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-5-nitroaniline.
Sulfonation: The nitroaniline derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: The major product is N-(2-amino-5-chlorophenyl)-4-fluorobenzenesulfonamide.
Substitution: Depending on the nucleophile, products such as this compound derivatives are formed.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-methylbenzenesulfonamide
- N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
Uniqueness
- Functional Groups : The presence of both chloro and nitro groups along with a sulfonamide moiety makes it unique compared to other similar compounds.
- Reactivity : Its specific reactivity patterns, such as selective reduction and substitution reactions, distinguish it from other compounds.
N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in multiple research fields.
Properties
Molecular Formula |
C12H8ClFN2O4S |
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Molecular Weight |
330.72 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H |
InChI Key |
SRTJLGKTMSYZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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